
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronsäure
Übersicht
Beschreibung
Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . The compound you mentioned contains a pyrrolidinylsulfonyl group attached to the phenyl ring of the boronic acid. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its versatility .
Chemical Reactions Analysis
Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . They can also undergo condensation reactions with compounds containing carbonyl groups.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Medizinalchemie
Der Pyrrolidinring, ein Kernbestandteil von (3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronsäure, wird in der Medizinalchemie aufgrund seiner Vielseitigkeit bei der Bildung biologisch aktiver Verbindungen häufig verwendet. Diese Verbindung kann zur Herstellung neuer therapeutischer Wirkstoffe mit Zielselektivität eingesetzt werden . Das Pyrrolidin-Gerüst ist besonders wertvoll für seine Fähigkeit, den Pharmakophorraum effizient zu erforschen, zur Stereochemie beizutragen und die dreidimensionale Abdeckung zu erhöhen .
Modulation der biologischen Aktivität
Die Pyrrolidinylsulfonylgruppe kann die biologische Aktivität von Molekülen beeinflussen. Es wurde gezeigt, dass sie eine Rolle in der Struktur-Wirkungs-Beziehung (SAR) von Verbindungen spielt, die Bindung an enantioselektive Proteine beeinflusst und so die biologischen Profile von Arzneimittelkandidaten verändert .
Sensoranwendungen
Boronsäuren, einschließlich Derivaten wie This compound, werden in Sensoranwendungen eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagieren. Diese Wechselwirkungen sind nützlich für homogene Assays und heterogene Detektion, einschließlich der Elektrophorese von glykosylierten Molekülen und der Entwicklung von Polymeren für die kontrollierte Insulinabgabe .
Proteinmanipulation und Zellmarkierung
Die Wechselwirkung von Boronsäuren mit Proteinen ermöglicht deren Manipulation und Zellmarkierung. Dies ist besonders nützlich in der biologischen Forschung, wo das Verfolgen und Identifizieren bestimmter Proteine von entscheidender Bedeutung ist. Die Fähigkeit der Verbindung, reversible kovalente Komplexe mit cis-diolhaltigen Molekülen zu bilden, unterstreicht ihre Nützlichkeit in diesen Anwendungen .
Trennungstechnologien
3-(Pyrrolidinylsulfonyl)phenylboronsäure: kann funktionalisiert werden, um selektive Materialien für die Anreicherung von cis-diolhaltigen Molekülen zu erzeugen. Dies ist in Trennungstechnologien von Bedeutung, bei denen eine hohe Selektivität und Bindungsaffinität für die Extraktion bestimmter Moleküle aus komplexen Gemischen erforderlich sind .
Arzneimittel-Abgabesysteme
Das pH-reaktive Einfang-/Freisetzungsmerkmal von Phenylboronsäurederivaten macht sie für die Entwicklung von Arzneimittel-Abgabesystemen geeignet. Sie können verwendet werden, um Materialien zu erzeugen, die therapeutische Wirkstoffe selektiv binden und freigeben, als Reaktion auf pH-Änderungen, was für die gezielte Arzneimittelverabreichung von Vorteil ist .
Wirkmechanismus
The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond between the boron atom and another atom in a reaction intermediate. In the Suzuki-Miyaura reaction, for example, the boronic acid undergoes transmetalation with a palladium complex to form a new carbon-carbon bond .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-4-3-5-10(8-9)17(15,16)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUXZHMXFQVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657434 | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-61-2 | |
| Record name | B-[3-(1-Pyrrolidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
amine](/img/structure/B1461604.png)


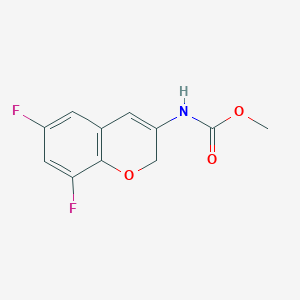
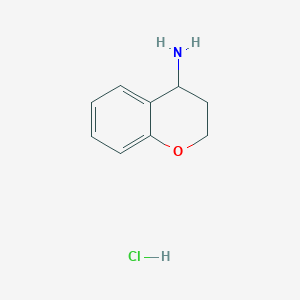
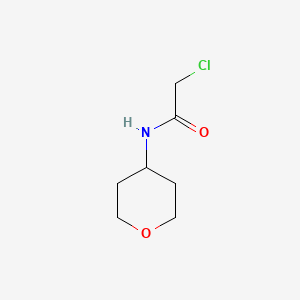
![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)
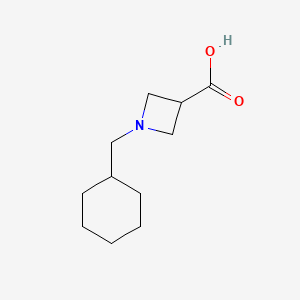
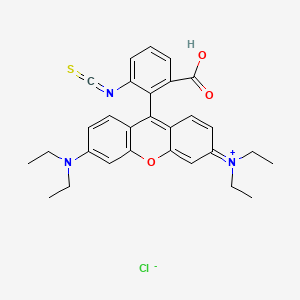
![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

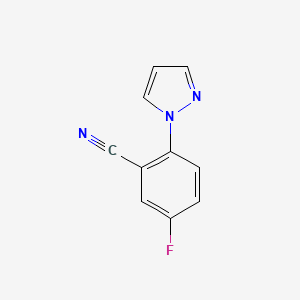
![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)